Diethyl naphthalene-2,6-dicarboxylate

Description

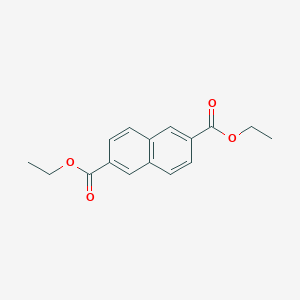

Structure

3D Structure

Properties

IUPAC Name |

diethyl naphthalene-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-3-19-15(17)13-7-5-12-10-14(16(18)20-4-2)8-6-11(12)9-13/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNCOKSAYUDNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Diethyl Naphthalene-2,6-dicarboxylate

Introduction

Diethyl naphthalene-2,6-dicarboxylate is an aromatic ester that holds potential interest for researchers in materials science and drug discovery. While structurally similar to the more extensively studied dimethyl naphthalene-2,6-dicarboxylate, a key monomer in high-performance polymers, detailed public information on the diethyl ester is notably scarce. This guide provides a summary of the available chemical and physical data for this compound and outlines a general protocol for its synthesis based on standard esterification procedures.

Chemical Properties and Data

Quantitative data for this compound is limited in publicly accessible scientific literature and databases. The following table summarizes the available information, primarily sourced from chemical suppliers. It is important to note that some of these values may be predicted rather than experimentally determined.

| Property | Value | Source |

| CAS Number | 15442-73-6 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₆H₁₆O₄ | Chemical Supplier Catalogs |

| Molecular Weight | 272.30 g/mol | Chemical Supplier Catalogs |

| Boiling Point | 199.7 °C (Predicted) | Chemical Supplier Catalogs |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

| Appearance | Not available | N/A |

| Spectroscopic Data | Not available | N/A |

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Materials:

-

2,6-Naphthalenedicarboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Rotary evaporator

-

Standard reflux apparatus

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-naphthalenedicarboxylic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product may be purified by recrystallization or column chromatography.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the proposed synthesis and purification of this compound.

Applications in Drug Development

There is no specific information available in the public domain detailing the use of this compound in drug development or its interaction with any biological signaling pathways. The naphthalene scaffold itself is present in a variety of bioactive compounds, and its derivatives have been explored for a range of therapeutic applications. However, research specifically implicating the diethyl ester is not currently published.

This compound is a compound for which detailed, experimentally verified chemical and physical properties are not widely available in the public domain. While its synthesis can be approached through standard esterification methods, specific protocols and characterization data are lacking. Further research would be required to fully elucidate its properties and potential applications in materials science and medicinal chemistry. Researchers interested in this compound should consider its synthesis and characterization as a primary step for any future investigations.

Spectroscopic and Synthetic Overview of Diethyl Naphthalene-2,6-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl naphthalene-2,6-dicarboxylate is an aromatic ester of significant interest in materials science and as a potential intermediate in pharmaceutical synthesis. Its rigid, planar naphthalene core functionalized with two ethyl ester groups imparts unique properties to polymers and can serve as a scaffold for the development of novel therapeutic agents. This technical guide provides a summary of the available spectroscopic data and a general synthetic methodology for this compound.

Spectroscopic Data

Comprehensive experimental spectroscopic data for this compound is not widely available in public databases. However, based on the known spectral characteristics of the closely related dimethyl naphthalene-2,6-dicarboxylate and general principles of spectroscopy, the expected data can be predicted.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 2H | H-1, H-5 |

| ~8.1 | d | 2H | H-3, H-7 |

| ~7.9 | d | 2H | H-4, H-8 |

| ~4.4 | q | 4H | -O-CH₂ -CH₃ |

| ~1.4 | t | 6H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~166 | C=O |

| ~136 | C-2, C-6 |

| ~132 | C-4a, C-8a |

| ~130 | C-1, C-5 |

| ~128 | C-3, C-7 |

| ~125 | C-4, C-8 |

| ~62 | -O-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | Aromatic C-H Stretch |

| ~2980 | Aliphatic C-H Stretch |

| ~1720 | C=O Stretch (Ester) |

| ~1250 | C-O Stretch (Ester) |

| ~1600, ~1470 | Aromatic C=C Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Fragment |

| 272 | [M]⁺ (Molecular Ion) |

| 227 | [M - OCH₂CH₃]⁺ |

| 199 | [M - COOCH₂CH₃]⁺ |

| 155 | [C₁₀H₇CO]⁺ |

| 127 | [C₁₀H₇]⁺ |

Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of this compound is not readily found in the searched literature. However, a standard Fischer esterification procedure, analogous to the synthesis of the dimethyl ester, can be proposed.

Proposed Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

-

Naphthalene-2,6-dicarboxylic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Toluene

Procedure:

-

A mixture of naphthalene-2,6-dicarboxylic acid (1.0 eq), absolute ethanol (excess, ~20 eq), and a catalytic amount of concentrated sulfuric acid (~0.1 eq) is heated at reflux for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent, such as ethyl acetate, and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification of the crude this compound can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Diagram 1: Proposed Synthesis Workflow

An In-depth Technical Guide to the Synthesis of Diethyl Naphthalene-2,6-dicarboxylate from 2,6-Naphthalenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl naphthalene-2,6-dicarboxylate from 2,6-naphthalenedicarboxylic acid. The document details the underlying chemical principles, experimental protocols, and key reaction parameters, offering a valuable resource for professionals in chemical research and development.

Introduction

2,6-Naphthalenedicarboxylic acid (2,6-NDA) is a key monomer in the production of high-performance polymers such as polyethylene naphthalate (PEN).[1] Its ester derivatives, like this compound, are important intermediates in organic synthesis and can be utilized in the development of novel materials and pharmaceutical compounds. The synthesis of this compound is typically achieved through the Fischer esterification of 2,6-naphthalenedicarboxylic acid with ethanol in the presence of an acid catalyst.[2] This guide will focus on the practical aspects of this synthesis, including catalyst selection, reaction optimization, and product purification.

Reaction Principle and Stoichiometry

The synthesis of this compound from 2,6-naphthalenedicarboxylic acid and ethanol is a classic example of a Fischer esterification. The reaction involves the protonation of the carboxylic acid carbonyl group by a catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.[2]

The overall balanced chemical equation for the reaction is:

C₁₀H₆(COOH)₂ + 2 C₂H₅OH ⇌ C₁₀H₆(COOC₂H₅)₂ + 2 H₂O

This equilibrium reaction is driven to completion by using an excess of the alcohol (ethanol) and/or by removing the water as it is formed.

Experimental Protocols

While specific protocols for the diethyl ester are not extensively detailed in the provided literature, a general and effective procedure can be adapted from established methods for the esterification of dicarboxylic acids.[3]

Materials:

-

2,6-Naphthalenedicarboxylic acid (2,6-NDA)

-

Anhydrous Ethanol (large excess)

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable catalyst

-

Toluene (optional, for azeotropic removal of water)

-

Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

-

Organic solvents for purification (e.g., ethanol, hexane)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (if using azeotropic removal of water)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-naphthalenedicarboxylic acid and a large excess of anhydrous ethanol. Ethanol serves as both a reactant and the solvent.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture with stirring. Typically, the catalyst amount is around 2% of the weight of the dicarboxylic acid.[3]

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4 hours).[3] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solid precipitates, it may be the desired product. The excess ethanol can be removed using a rotary evaporator.

-

Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Key Reaction Parameters and Optimization

The yield and purity of this compound are significantly influenced by several factors:

-

Catalyst: While sulfuric acid is a common and effective catalyst, other catalysts have been explored for the esterification of dicarboxylic acids. These include solid acid catalysts like Al³⁺-montmorillonite, which offer the advantage of being easily separable and reusable.[4] For the closely related synthesis of dimethyl-2,6-naphthalene dicarboxylate, catalysts such as sodium tungstate and ammonium molybdate have been shown to be effective.[5][6]

-

Reactant Ratio: A large excess of ethanol is used to shift the reaction equilibrium towards the formation of the diester.[2] A molar ratio of alcohol to dicarboxylic acid of at least 2.5:1 is recommended.[3]

-

Temperature and Reaction Time: The reaction is typically carried out at the reflux temperature of the alcohol. Optimal reaction times are often in the range of 3-4 hours to achieve high conversion.[3]

The following table summarizes typical reaction conditions and yields for the esterification of dicarboxylic acids, which can be extrapolated for the synthesis of this compound.

| Parameter | Value/Condition | Rationale |

| Reactants | 2,6-Naphthalenedicarboxylic Acid, Ethanol | Carboxylic acid and alcohol for ester formation. |

| Catalyst | Concentrated H₂SO₄ (2% w/w of diacid)[3] | Protonates the carbonyl group, increasing its electrophilicity.[2] |

| Alternative Catalysts: Al³⁺-montmorillonite[4], Sodium Tungstate[5] | Heterogeneous or alternative homogeneous catalysts can improve yields and simplify purification. | |

| Solvent | Ethanol (in excess) | Serves as both reactant and solvent, driving the equilibrium forward. |

| Temperature | Reflux (approx. 78 °C for ethanol) | Provides the necessary activation energy for the reaction. |

| Reaction Time | 3 - 4 hours[3] | Sufficient time to reach high conversion. |

| Molar Ratio | Ethanol : 2,6-NDA > 2.5 : 1[3] | Excess alcohol favors product formation in an equilibrium reaction. |

| Purification | Neutralization, Extraction, Recrystallization | Removal of catalyst and unreacted starting materials to obtain a pure product. |

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2,6-naphthalenedicarboxylic acid via Fischer esterification is a robust and well-established method. By carefully controlling the reaction parameters, particularly the choice of catalyst, reactant ratio, and reaction time, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and practical protocols to aid researchers and professionals in the successful synthesis and purification of this important chemical intermediate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Naphthalene Dicarboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of naphthalene dicarboxylic acid esters. Special attention is given to isomers of significant industrial and research interest. The information is presented to be a valuable resource for professionals in materials science and drug development.

Physical Properties

Naphthalene dicarboxylic acid esters are a versatile class of compounds with properties that are highly dependent on the substitution pattern of the carboxyl groups on the naphthalene ring and the nature of the ester alkyl chain. These esters are typically crystalline solids at room temperature with limited solubility in water but better solubility in various organic solvents.

Tabulated Physical Data

The following tables summarize key physical properties for various naphthalene dicarboxylic acid isomers and their corresponding dimethyl, diethyl, and dibutyl esters.

Table 1: Physical Properties of Naphthalene Dicarboxylic Acids

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |

| 2,6-NDA | C₁₂H₈O₄ | 216.19 | >300[1] | Sparingly soluble in water[2] |

| 1,4-NDA | C₁₂H₈O₄ | 216.19 | >300 | Insoluble in water |

| 2,3-NDA | C₁₂H₈O₄ | 216.19 | 239-241 | - |

Table 2: Physical Properties of Dimethyl Naphthalenedicarboxylates

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Dimethyl 2,6-naphthalenedicarboxylate | C₁₄H₁₂O₄ | 244.24 | 187-193[3][4] | 347.16 (rough estimate)[4] | Insoluble in water; Soluble in hot toluene[1][4][5] |

| Dimethyl 2,3-naphthalenedicarboxylate | C₁₄H₁₂O₄ | 244.24 | - | - | Soluble in organic solvents[6] |

| Dimethyl 1,5-naphthalenedicarboxylate | C₁₄H₁₂O₄ | 244.24 | - | - | - |

Table 3: Physical Properties of Diethyl and Dibutyl Naphthalenedicarboxylates

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Diethyl 2,6-naphthalenedicarboxylate | C₁₆H₁₆O₄ | 272.29 | - | - |

| Di-n-butyl 2,6-naphthalenedicarboxylate | C₂₀H₂₄O₄ | 328.40 | - | 220-230 @ 0.2 Torr[7] |

Chemical Properties

The chemical reactivity of naphthalene dicarboxylic acid esters is primarily dictated by the ester functional groups and the aromatic naphthalene core. Key reactions include hydrolysis, transesterification, and reactions involving the aromatic ring.

Hydrolysis

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, is a fundamental reaction. The rate of hydrolysis is influenced by pH, temperature, and the steric and electronic environment of the ester group. For instance, the hydrolysis of dimethyl 2,6-naphthalenedicarboxylate is relatively slow at neutral pH but is accelerated under acidic or basic conditions.

Transesterification

Transesterification, the exchange of the alcohol group of an ester with another alcohol, is a crucial reaction in the synthesis of polyesters. A prominent example is the synthesis of poly(ethylene naphthalate) (PEN), where dimethyl 2,6-naphthalenedicarboxylate undergoes transesterification with ethylene glycol.

Aromatic Ring Chemistry

The naphthalene ring can undergo electrophilic substitution reactions, although the presence of the deactivating carboxylate groups makes these reactions less facile compared to unsubstituted naphthalene.

Experimental Protocols

Synthesis of Dimethyl 2,6-Naphthalenedicarboxylate

This protocol describes a typical laboratory-scale synthesis of dimethyl 2,6-naphthalenedicarboxylate from 2,6-naphthalenedicarboxylic acid.

Materials:

-

2,6-Naphthalenedicarboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Ice water

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round bottom flask, dissolve 2,6-naphthalenedicarboxylic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for a period sufficient to ensure complete esterification (e.g., 24 hours).

-

After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Collect the white precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with water to remove any residual acid and methanol.

-

Dry the product in a vacuum oven to obtain dimethyl 2,6-naphthalenedicarboxylate.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermal transitions of the esters, such as melting point and glass transition temperature.

Instrument:

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Accurately weigh a small sample (typically 3-5 mg) into an aluminum DSC pan.

-

Crimp the pan with a lid. An empty, crimped pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample under a controlled nitrogen atmosphere (e.g., 50 mL/min flow rate).

-

A typical heating program involves an initial heating ramp (e.g., 10°C/min) to a temperature above the expected melting point, followed by a controlled cooling ramp and a second heating ramp to observe the thermal history.

-

The melting point is determined as the peak temperature of the endothermic melting transition.

Characterization by Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the esters by measuring weight loss as a function of temperature.

Instrument:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Place an accurately weighed sample (typically 5-10 mg) into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

-

Record the sample weight as a function of temperature.

-

The onset of decomposition is identified as the temperature at which significant weight loss begins.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

Instrument:

-

NMR Spectrometer (e.g., 300 or 400 MHz)

Procedure:

-

Dissolve a small amount of the ester in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure. For example, in the ¹H NMR spectrum of dimethyl 2,6-naphthalenedicarboxylate, characteristic signals for the aromatic protons and the methyl ester protons would be observed.

Visualizations

Synthesis of Poly(ethylene naphthalate) (PEN)

The following diagram illustrates the two-stage process for the synthesis of PEN, a high-performance polyester, starting from dimethyl 2,6-naphthalenedicarboxylate and ethylene glycol.

Caption: Workflow for the two-stage synthesis of PEN.

STAT3 Signaling Pathway and Inhibition by Naphthalene Derivatives

Recent research has highlighted the potential of naphthalene derivatives as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often dysregulated in cancer.[2][8][9][10] This diagram outlines the canonical STAT3 pathway and the point of inhibition.

References

- 1. DIMETHYL 2,6-NAPHTHALENEDICARBOXYLATE | 840-65-3 [chemicalbook.com]

- 2. [PDF] Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | Semantic Scholar [semanticscholar.org]

- 3. Dimethyl 2,6-naphthalenedicarboxylate 98 840-65-3 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. DIMETHYL 2,6-NAPHTHALENEDICARBOXYLATE CAS#: 840-65-3 [m.chemicalbook.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. di-n-butyl naphthalene-2,6-dicarboxylate | 94686-82-5 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of diethyl naphthalene-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of diethyl naphthalene-2,6-dicarboxylate. It also explores the broader biological activities associated with naphthalene dicarboxylate derivatives, offering valuable insights for professionals in research and drug development.

Core Compound Specifications

This compound is the diethyl ester of naphthalene-2,6-dicarboxylic acid. While less common than its dimethyl counterpart, it serves as a significant building block in polymer chemistry and a potential scaffold in medicinal chemistry.

Data Presentation: Quantitative Summary

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₆O₄ | [1] |

| Molecular Weight | 272.30 g/mol | [2] |

| CAS Number | 15442-73-6 | [1][2] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis via Fischer Esterification

Objective: To synthesize this compound from 2,6-naphthalenedicarboxylic acid and ethanol.

Materials:

-

2,6-Naphthalenedicarboxylic acid

-

Anhydrous ethanol (in large excess, to serve as both reactant and solvent)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 2,6-naphthalenedicarboxylic acid in a large excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours (typically 12-24 hours) to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent such as diethyl ether. Transfer the solution to a separatory funnel and wash it sequentially with deionized water and a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Finally, wash with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography.

Analytical Methodologies

The characterization and quantification of this compound can be achieved using standard analytical techniques employed for similar aromatic esters.

Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound.

Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: The identity of the compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. Quantification can be performed using an internal or external standard method.

Experimental Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and concentration of this compound.

Instrumentation: A standard HPLC system with a UV detector.

Procedure:

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

HPLC Conditions (Typical):

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., around 254 nm).

-

-

Data Analysis: The purity is determined by the peak area percentage. Quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentration.

Biological Context and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the broader class of naphthalene derivatives has been shown to possess various pharmacological properties, including anti-inflammatory and cytotoxic effects.

Many naphthalene derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3]

Logical Relationship: General Anti-Inflammatory Action of Naphthalene Derivatives

Caption: General signaling pathway for the anti-inflammatory action of naphthalene derivatives.

Workflow: Drug Discovery and Development Process

Caption: A generalized workflow for the drug discovery and development process.

References

- 1. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. data.epo.org [data.epo.org]

- 3. Harnessing Functional Food Sources: Deriving Anti-Inflammatory and Antibacterial Naphthalene Derivatives from the Edible Bulbs of Eleutherine bulbosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Profile of Diethyl Naphthalene-2,6-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the available health and safety information for diethyl naphthalene-2,6-dicarboxylate. Due to a scarcity of publicly available safety data for the diethyl ester, this document also presents detailed information for the closely related analogue, dimethyl 2,6-naphthalenedicarboxylate (CAS 840-65-3), to provide a foundational understanding of the toxicological and safety considerations for this class of compounds. It is crucial to note that while structurally similar, the toxicological profiles of the diethyl and dimethyl esters may differ.

Physicochemical Properties

A summary of the known physical and chemical properties of dimethyl 2,6-naphthalenedicarboxylate is provided below. This data is essential for understanding the substance's behavior under various experimental and storage conditions.

| Property | Value | Reference |

| Molecular Formula | C14H12O4 | [1][2][3][4][5] |

| Molecular Weight | 244.24 g/mol | [1][2][3] |

| Appearance | Light yellow crystalline solid | [2][3] |

| Melting Point | 187 - 193 °C | [2][3] |

| Boiling Point | > 300 °C (estimate) | [2][6] |

| Water Solubility | Insoluble | [3] |

| Vapor Pressure | 3.3 x 10-4 Pa at 25 °C | [6] |

| Log Pow (Partition Coefficient) | 3.5 | [6] |

Toxicological Data

Toxicological data for dimethyl 2,6-naphthalenedicarboxylate suggests a low acute toxicity profile. The following table summarizes the available data.

| Test | Species | Route | Result | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2,000 mg/kg | [6] |

| Daphnid Reproduction (EC50) | Daphnia magna | - | 0.02 mg/L (24-hour) | [6] |

| Algae Toxicity (EC50) | Selenastrum capricornutum | - | > 0.1 mg/L (72-hour) | [6] |

| Fish Toxicity (LC50) | Medaka (Oryzias latipes) | - | > 0.1 mg/L (96-hour) | [6] |

| Repeated Dose and Reproductive/Developmental Toxicity (NOAEL) | Rat | Oral | 1000 mg/kg/day | [6] |

Genotoxicity: Dimethyl 2,6-naphthalenedicarboxylate was found to be not genotoxic in bacterial mutation and in vitro chromosomal aberration tests.[6]

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]

Hazard Identification and Handling

GHS Classification (Dimethyl 2,6-naphthalenedicarboxylate):

-

Aquatic Hazard: May cause long-lasting harmful effects to aquatic life (H413).[2]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Not required under normal use with adequate ventilation. A dust mask (type N95 or P1) may be used if dust is generated.[2]

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][7][8]

Spill and Disposal: In case of a spill, sweep up the material and place it in a suitable container for disposal.[7] Avoid generating dust.[7] Dispose of contents and container in accordance with local, regional, and national regulations.[2]

Experimental Protocols

The toxicological data presented in this guide is based on standardized OECD test guidelines.

-

Ready Biodegradability (OECD 301C): This test evaluates the potential for a chemical to be biodegraded by microorganisms. The result of 7% after 28 days indicates that dimethyl 2,6-naphthalenedicarboxylate is not readily biodegradable.[6]

-

Partition Coefficient (n-octanol/water) (OECD TG 107): This method determines the lipophilicity of a substance, which can be an indicator of its potential to bioaccumulate.

-

Water Solubility (OECD TG 105): This guideline specifies methods to determine the solubility of substances in water.

-

Vapour Pressure (OECD TG 104): This test measures the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

-

Combined Repeated Dose and Reproductive/Developmental Toxicity Study (OECD Guideline): This comprehensive study in rats evaluated the potential for adverse effects from repeated oral exposure and on reproduction and development. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 1000 mg/kg/day.[6]

Visualized Workflows

Safe Handling Workflow

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

References

- 1. Dimethyl-2,6-naphthalenedicarboxylate | C14H12O4 | CID 61225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DIMETHYL 2,6-NAPHTHALENEDICARBOXYLATE - Safety Data Sheet [chemicalbook.com]

- 3. DIMETHYL 2,6-NAPHTHALENEDICARBOXYLATE | 840-65-3 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 2,6-Naphthalenedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

The Genesis of a High-Performance Monomer: A Technical Guide to the Discovery and Synthesis of Naphthalene-2,6-dicarboxylate

Introduction

Naphthalene-2,6-dicarboxylic acid (2,6-NDA), and its corresponding diester, dimethyl-2,6-naphthalenedicarboxylate (DM-2,6-NDC), are key monomers in the production of high-performance polyesters, most notably polyethylene naphthalate (PEN). PEN exhibits superior thermal, mechanical, and barrier properties compared to conventional polyesters like polyethylene terephthalate (PET), making it a material of choice for demanding applications in electronics, automotive components, and advanced packaging. This technical guide provides a comprehensive overview of the discovery and historical development of 2,6-NDA synthesis, with a focus on the core chemical processes that have enabled its commercial production. We will delve into the key synthetic methodologies, present quantitative data for comparative analysis, and provide detailed experimental protocols for significant historical and industrial processes.

A Historical Perspective: The Dawn of Naphthalene Dicarboxylic Acids

The journey of naphthalene-2,6-dicarboxylate begins in the late 19th century with the pioneering work of Robert Evert and Victor Merz. In 1876, they were the first to synthesize 2,6-NDA by the hydrolysis of 2,6-dicyanonaphthalene.[1] This initial synthesis, while historically significant, was not amenable to large-scale production. The quest for more efficient and economically viable routes to 2,6-NDA would continue for several decades, driven by the burgeoning field of polymer chemistry and the desire for materials with enhanced properties.

A significant breakthrough came with the development of isomerization and disproportionation reactions. It was discovered that other isomers of naphthalenedicarboxylic acid, such as the 1,8-isomer, could be converted to the more desirable 2,6-isomer via the formation of their dipotassium salts.[1] This principle laid the groundwork for one of the first commercially significant methods for 2,6-NDA production, the Henkel process.

Key Industrial Synthesis Routes

Two major industrial processes have dominated the commercial production of naphthalene-2,6-dicarboxylate: the Henkel process and the Amoco process. These methods, while both aiming for the same target molecule, employ fundamentally different chemical strategies.

The Henkel Process: A Symphony of Disproportionation and Isomerization

The Henkel process, also known as the Raecke process, is a fascinating example of chemical rearrangement. It relies on the thermal disproportionation of potassium salts of naphthalene monocarboxylic acids (naphthoates) or the isomerization of other naphthalenedicarboxylates to the thermodynamically more stable 2,6-isomer.[2] This process is typically carried out at high temperatures and pressures in the presence of a catalyst, often a cadmium salt.[2]

The overall transformation can be represented by the disproportionation of potassium α- or β-naphthoate into dipotassium 2,6-naphthalenedicarboxylate and naphthalene. A key feature of this process is the ability to start from more readily available isomers and convert them to the desired 2,6-dicarboxylate.

Caption: The Henkel process for 2,6-NDA synthesis.

The following protocol is based on the procedure published in Organic Syntheses by Bernhard Raecke and Hubert Schirp, which details the preparation of 2,6-naphthalenedicarboxylic acid from 1,8-naphthalic anhydride via its dipotassium salt.[2]

Materials:

-

1,8-Naphthalic anhydride (commercial grade)

-

Potassium hydroxide (85%)

-

Hydrochloric acid (6N)

-

Potassium hydroxide (3N)

-

Decolorizing carbon

-

Methanol

-

Anhydrous cadmium chloride

-

Carbon dioxide

Procedure:

-

Preparation of Dipotassium Naphthalate: A solution of 66.5 g (1.01 moles) of 85% potassium hydroxide in 300 ml of water is heated to 60–70°C. 100 g (0.505 mole) of commercial 1,8-naphthalic anhydride is stirred in. The pH of the resulting solution is adjusted to 7 with 6N hydrochloric acid and 3N potassium hydroxide. The solution is treated with 10 g of decolorizing carbon and filtered. This is repeated, and the filtrate is concentrated to about 180 ml. The concentrate is cooled, and 800 ml of methanol is added with vigorous stirring. The mixture is cooled to 0–5°C, and the precipitated dipotassium naphthalate is filtered, washed with methanol, and dried.[2]

-

Isomerization/Disproportionation: A mixture of 100 g of the dried dipotassium naphthalate and 4 g of anhydrous cadmium chloride is ground in a ball mill for 4 hours. This mixture is placed in a 0.5-L autoclave. The autoclave is evacuated and then filled with carbon dioxide to a pressure of about 30 atm. The agitated autoclave is heated to an internal temperature of 400–430°C over 1–2 hours and maintained at this temperature for 1.5 hours. The pressure will rise to about 90 atm.[2]

-

Isolation of 2,6-Naphthalenedicarboxylic Acid: The solid product from the autoclave is pulverized and dissolved in 1 L of water at 50–60°C. Ten grams of decolorizing carbon is added, and the mixture is stirred and filtered to remove cadmium salts and carbon. The filtrate is heated to 80–90°C and acidified with concentrated hydrochloric acid to a pH of 1. The precipitated 2,6-naphthalenedicarboxylic acid is filtered from the hot mixture. It is then washed successively with water, 50% ethanol, and 90% ethanol and dried.[2]

Quantitative Data for the Henkel (Raecke) Process

| Parameter | Value | Reference |

| Starting Material | 1,8-Naphthalic Anhydride | [2] |

| Final Product | 2,6-Naphthalenedicarboxylic Acid | [2] |

| Yield | 57–61% | [2] |

| Catalyst | Anhydrous Cadmium Chloride | [2] |

| Temperature | 400–430°C | [2] |

| Pressure | Initial: ~30 atm CO2; Final: ~90 atm | [2] |

| Reaction Time | 1.5 hours at temperature | [2] |

The Amoco Process: Liquid-Phase Catalytic Oxidation

The Amoco process, developed by Amoco Chemicals (now part of Solvay), became the dominant industrial method for producing 2,6-NDA.[3] This process involves the liquid-phase catalytic oxidation of 2,6-dimethylnaphthalene (2,6-DMN) using molecular oxygen (typically from air) in the presence of a heavy metal catalyst system.[4][5] The development of this process was a significant step forward, offering a more direct and efficient route to high-purity 2,6-NDA.

The core of the Amoco process is the oxidation of the two methyl groups on the naphthalene ring to carboxylic acid groups. This is achieved using a catalyst system typically comprising cobalt and manganese salts, with a bromine-containing promoter, in an acetic acid solvent.[4][5] The reaction is carried out under elevated temperature and pressure.

Caption: The Amoco process for 2,6-NDA synthesis.

While specific industrial protocols are proprietary, the following is a representative laboratory-scale procedure based on the extensive patent literature.[4][5]

Materials:

-

2,6-Dimethylnaphthalene (high purity, >99%)

-

Cobalt (II) acetate tetrahydrate

-

Manganese (II) acetate tetrahydrate

-

Sodium bromide

-

Glacial acetic acid

-

Compressed air or oxygen-nitrogen mixture

Procedure:

-

Reactor Setup: A high-pressure reactor (e.g., a stirred autoclave) is charged with glacial acetic acid, cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide.

-

Reaction Initiation: The reactor is sealed, pressurized with an inert gas (e.g., nitrogen), and heated to the desired reaction temperature (typically 180-220°C).

-

Oxidation: A solution or slurry of 2,6-dimethylnaphthalene in acetic acid is continuously fed into the reactor along with a continuous flow of compressed air. The pressure is maintained within a specific range (e.g., 15-30 bar). The reaction is highly exothermic and requires careful temperature control.

-

Product Slurry: The reaction produces a slurry of crude 2,6-naphthalenedicarboxylic acid, which is sparingly soluble in the acetic acid solvent.

-

Product Isolation and Purification: The product slurry is continuously withdrawn from the reactor. The crude 2,6-NDA is separated from the mother liquor by filtration or centrifugation. The crude product is then subjected to purification steps, which may include washing, recrystallization, or hydrogenation to remove impurities such as 2-formyl-6-naphthoic acid (FNA), trimellitic acid (TMLA), and bromo-naphthalenedicarboxylic acids (BrNDA).[4]

Quantitative Data for the Amoco Process

| Parameter | Value/Range | Reference |

| Starting Material | 2,6-Dimethylnaphthalene | [4][5] |

| Final Product | 2,6-Naphthalenedicarboxylic Acid | [4][5] |

| Catalyst System | Cobalt, Manganese, Bromine | [4][5] |

| - Co:Mn atomic ratio | at least 1:1, preferably >2:1 | [4] |

| - Total Co and Mn | < 0.40 wt% of solvent | [4] |

| Solvent | Acetic Acid | [4][5] |

| Temperature | 188-216°C (370-420°F) | [5] |

| Pressure | Sufficient to maintain liquid phase | [5] |

| Oxidant | Molecular Oxygen (from air) | [4][5] |

| Purity of 2,6-DMN | >98.5%, preferably >99% | [5] |

| Key Byproducts | 2-Formyl-6-naphthoic acid, Trimellitic acid, Bromo-2,6-NDA | [4] |

Precursor Synthesis: The Gateway to the Amoco Process

The viability of the Amoco process is intrinsically linked to the availability of high-purity 2,6-dimethylnaphthalene. The synthesis of 2,6-DMN itself is a complex multi-step process. One of the commercial routes developed by BP Amoco starts from o-xylene and butadiene.[6] This process involves several catalytic steps, including alkylation, cyclization, and dehydrogenation, followed by isomerization to obtain the desired 2,6-isomer. The complexity and cost of this precursor synthesis have been significant factors in the overall economics of 2,6-NDA production.

Caption: A simplified workflow for 2,6-DMN synthesis.

Modern and Alternative Synthetic Approaches

Research into the synthesis of naphthalene-2,6-dicarboxylate continues, driven by the desire for more sustainable and cost-effective methods. Some of these approaches include:

-

Oxidation of other 2,6-dialkylnaphthalenes: 2,6-Diisopropylnaphthalene can also be oxidized to 2,6-NDA.[1]

-

Carbonylation reactions: Direct carbonylation of naphthalene derivatives offers a potential route to introduce the carboxylic acid functionalities in a more atom-economical way.[7]

-

Microwave-assisted synthesis: Recent studies have explored the use of microwave irradiation to accelerate the synthesis of sodium 2,6-naphthalenedicarboxylate, offering significantly reduced reaction times.[8]

Conclusion

The synthesis of naphthalene-2,6-dicarboxylate has a rich history, evolving from early laboratory curiosities to large-scale industrial processes that have enabled the production of advanced materials. The Henkel and Amoco processes represent two distinct and ingenious chemical strategies to achieve this valuable monomer. While the Amoco process has been the dominant technology, ongoing research into alternative synthetic routes highlights the continued importance of 2,6-NDA and the pursuit of more efficient and sustainable chemical manufacturing. The detailed understanding of these synthetic pathways, their underlying chemistry, and the associated process parameters is crucial for researchers and professionals in the fields of polymer science, organic synthesis, and drug development who seek to innovate and build upon this important chemical foundation.

References

- 1. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. archivemarketresearch.com [archivemarketresearch.com]

- 4. US6114575A - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 5. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Theoretical and Computational Investigation of Diethyl Naphthalene-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diethyl naphthalene-2,6-dicarboxylate is a significant diester molecule, serving as a key building block in the synthesis of polymers like poly(ethylene naphthalate) (PEN), a polyester with superior thermal and barrier properties. Understanding its molecular structure, electronic characteristics, and reactivity is crucial for optimizing its applications. This technical guide outlines the standard theoretical and computational methodologies employed to characterize this compound at the molecular level. While specific, in-depth theoretical studies on the diethyl variant are not extensively published, this document presents the established protocols and expected analyses based on computational studies of analogous aromatic esters and naphthalene derivatives.[1][2] The guide covers computational methods, molecular structure optimization, vibrational analysis, and the exploration of electronic properties through frontier molecular orbitals and molecular electrostatic potential maps.

Methodologies and Protocols

A thorough theoretical investigation of a molecule like this compound integrates computational modeling with experimental validation.

Computational Protocol

Density Functional Theory (DFT) is the most common and effective method for studying the structural and electronic properties of such organic molecules.[3] A typical computational workflow is performed using a software package like Gaussian.[4]

Key Steps:

-

Structure Optimization: The initial molecular geometry of this compound is optimized to find its most stable, lowest-energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted level of theory for this purpose, providing a good balance between accuracy and computational cost.

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory. This step serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the theoretical infrared (IR) and Raman spectra.

-

Property Calculations: Using the optimized geometry, further calculations are performed to determine key electronic properties. These include:

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity and electronic transitions.[5]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.[6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the stability of the molecule.[6]

-

Experimental Protocols

Experimental data is essential for validating the results of computational models.

-

Synthesis: The synthesis of dialkyl naphthalene-2,6-dicarboxylates is typically achieved through the esterification of 2,6-naphthalenedicarboxylic acid with the corresponding alcohol (in this case, ethanol) in the presence of an acid catalyst. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

-

Spectroscopic Characterization:

-

FT-IR Spectroscopy: An experimental FT-IR spectrum is recorded to identify the characteristic vibrational modes of the functional groups (e.g., C=O stretch of the ester, C-O stretch, aromatic C-H stretches). This spectrum is then compared with the computationally predicted vibrational frequencies.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure.[7] The chemical shifts provide information about the chemical environment of each proton and carbon atom, which can also be compared with theoretical predictions from DFT calculations.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is measured to determine the wavelengths of maximum absorption (λ_max), which correspond to electronic transitions. These experimental values are compared with theoretical transitions calculated using Time-Dependent DFT (TD-DFT).[8]

-

Results and Discussion

This section outlines the expected results from a comprehensive theoretical study.

Molecular Geometry

The geometry optimization would yield the most stable 3D structure of the molecule. The key structural parameters—bond lengths, bond angles, and dihedral angles—would be determined. This data is typically presented in a table for clarity. The planarity of the naphthalene core and the orientation of the two ethyl carboxylate groups are of particular interest as they influence the molecule's packing in the solid state and its overall electronic properties.

Table 1: Representative Optimized Geometric Parameters (Illustrative) (Note: The following are example parameters. Actual values would be generated from DFT calculations.)

| Parameter | Description | Expected Value (Å or °) |

| C=O | Carbonyl bond length in ester group | ~1.21 Å |

| C-O | Ester C-O single bond length | ~1.35 Å |

| C-C (Naphth.) | Aromatic C-C bond length in the ring | 1.38 - 1.42 Å |

| C-C-O | Bond angle in the ester linkage | ~125° |

| C-C-C-O | Dihedral angle of the ester group relative to the ring | Variable |

Vibrational Analysis

The calculated vibrational frequencies are used to assign the peaks observed in the experimental FT-IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to account for systematic errors in the computational method. A table comparing the calculated and experimental frequencies helps validate the accuracy of the computational model.

Table 2: Representative Vibrational Mode Assignments (Illustrative) (Note: The following are example assignments. Actual values would be generated from DFT and experimental spectra.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch (Ester) | ~1720 cm⁻¹ | ~1715 cm⁻¹ |

| C-O-C Stretch (Ester) | ~1250 cm⁻¹ | ~1245 cm⁻¹ |

| Aromatic C=C Stretch | ~1600 cm⁻¹ | ~1595 cm⁻¹ |

| Aromatic C-H Stretch | ~3050 cm⁻¹ | ~3045 cm⁻¹ |

Electronic Properties

The analysis of FMOs is crucial for understanding chemical reactivity and electronic properties.[5]

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For this molecule, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is likely distributed over the entire naphthalene dicarboxylate system, including the carbonyl groups.

-

Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity.[5]

Table 3: Representative Electronic Properties (Illustrative) (Note: The following are example properties. Actual values would be generated from DFT calculations.)

| Property | Description | Expected Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| ΔE (Energy Gap) | E_LUMO - E_HOMO | ~ 5.0 eV |

The MEP map provides a visual representation of the charge distribution. For this compound, the MEP would show:

-

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carbonyl groups, indicating these are the primary sites for electrophilic attack.

-

Positive Potential (Blue): Located around the hydrogen atoms of the naphthalene ring and the ethyl groups, indicating sites susceptible to nucleophilic attack.

Conclusion

A theoretical study combining DFT calculations with experimental validation provides a powerful framework for understanding the fundamental properties of this compound. By optimizing the molecular geometry, predicting vibrational spectra, and analyzing electronic properties like the HOMO-LUMO gap and MEP, researchers can gain deep insights into the molecule's stability, reactivity, and potential interactions. This knowledge is invaluable for its application in polymer science and materials development, enabling the rational design of new materials with tailored properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biologic… [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. A novel donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyethylene Naphthalate (PEN) via Transesterification of Diethyl Naphthalene-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of polyethylene naphthalate (PEN), a high-performance polyester, through a two-step melt polymerization process. The synthesis involves the transesterification of diethyl naphthalene-2,6-dicarboxylate with ethylene glycol, followed by a polycondensation reaction. PEN exhibits superior thermal stability, mechanical strength, and barrier properties compared to polyethylene terephthalate (PET), making it a material of interest for advanced applications in packaging, electronics, and specialty fibers.[1][2][3][4] These protocols are intended to serve as a comprehensive guide for researchers in materials science and polymer chemistry.

Introduction

Polyethylene naphthalate (PEN) is a semi-crystalline thermoplastic polyester synthesized from the monomers ethylene glycol and naphthalene-2,6-dicarboxylic acid or its dialkyl esters.[3][4] The presence of the naphthalene ring in the polymer backbone imparts enhanced rigidity, leading to superior properties such as a higher glass transition temperature, increased tensile strength, and better resistance to gas permeation and UV degradation when compared to PET.[3][4]

The synthesis of PEN can be achieved through two primary routes: direct esterification of naphthalene-2,6-dicarboxylic acid with ethylene glycol, or a transesterification reaction of a naphthalene-2,6-dicarboxylate ester (such as the dimethyl or diethyl ester) with ethylene glycol.[3][5] This document focuses on the transesterification of this compound. This process is a two-stage reaction:

-

Transesterification: this compound is reacted with an excess of ethylene glycol in the presence of a catalyst to form bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate and ethanol as a byproduct.

-

Polycondensation: The resulting monomer is then heated under high vacuum and in the presence of a polycondensation catalyst to form high molecular weight PEN, with the elimination of ethylene glycol.

Experimental Protocols

Materials and Equipment

Materials:

-

This compound (DEN)

-

Ethylene glycol (EG)

-

Zinc Acetate (Zn(OAc)₂) - Transesterification catalyst

-

Antimony Trioxide (Sb₂O₃) - Polycondensation catalyst

-

Phosphoric Acid (H₃PO₄) or other stabilizers (optional)

-

Nitrogen (high purity)

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column/condenser.

-

Heating mantle with a temperature controller.

-

Vacuum pump capable of reaching <1 Torr.

-

Cold trap for collecting byproducts.

Two-Step Melt Polymerization Protocol

Step 1: Transesterification

-

Reactor Setup: Assemble the glass reactor with the mechanical stirrer, nitrogen inlet, and distillation column. Ensure all glassware is dry.

-

Charging Reactants: Charge the reactor with this compound and ethylene glycol. A molar ratio of EG to DEN of 2.0-2.5:1 is recommended.[6]

-

Catalyst Addition: Add the transesterification catalyst, zinc acetate, at a concentration of 5-10 x 10⁻⁴ moles per mole of this compound.[6]

-

Inert Atmosphere: Purge the reactor with high-purity nitrogen to remove any oxygen. Maintain a slow, continuous nitrogen flow (e.g., 70-100 ml/min) throughout this stage to create an inert atmosphere and help remove the ethanol byproduct.[6]

-

Heating and Reaction:

-

Begin stirring and gradually heat the reactor to approximately 180-200°C.

-

Ethanol will begin to distill off as the transesterification reaction proceeds.

-

Slowly increase the temperature to 220-230°C to drive the reaction to completion.

-

Monitor the distillation of ethanol. The reaction is considered complete when approximately 80-90% of the theoretical amount of ethanol has been collected. This stage typically takes 2-4 hours.

-

Step 2: Polycondensation

-

Catalyst Addition: Add the polycondensation catalyst, antimony trioxide, at a concentration of 3-6 x 10⁻⁴ moles per mole of the initial this compound.[6] A stabilizer like phosphoric acid can also be added at this stage to deactivate the transesterification catalyst and improve the thermal stability of the polymer.

-

Applying Vacuum and Increasing Temperature:

-

Gradually reduce the pressure in the reactor to below 1 Torr.

-

Simultaneously, increase the temperature to 270-290°C.

-

-

Polycondensation Reaction:

-

The viscosity of the molten polymer will increase significantly as the polycondensation reaction proceeds and excess ethylene glycol is removed.

-

Continue the reaction under high vacuum and elevated temperature for 2-3 hours, or until the desired melt viscosity is achieved, which can be observed by the power consumption of the stirrer motor.

-

-

Polymer Extrusion and Quenching:

-

Once the desired molecular weight is achieved, extrude the molten PEN from the reactor under nitrogen pressure into a strand.

-

Quench the polymer strand in a water bath.

-

-

Pelletization: Dry the polymer strand and cut it into pellets for further analysis and processing.

Data Presentation

Table 1: Reaction Parameters for PEN Synthesis

| Parameter | Value | Reference |

| Transesterification Stage | ||

| Molar Ratio (EG:DEN) | 2.0 - 2.5 : 1 | [6] |

| Catalyst (Transesterification) | Zinc Acetate | [6] |

| Catalyst Concentration | 5-10 x 10⁻⁴ mol/mol of DEN | [6] |

| Temperature | 180 - 230 °C | |

| Nitrogen Flow Rate | 70 - 100 ml/min | [6] |

| Reaction Time | 2 - 4 hours | |

| Polycondensation Stage | ||

| Catalyst (Polycondensation) | Antimony Trioxide | [6] |

| Catalyst Concentration | 3-6 x 10⁻⁴ mol/mol of DEN | [6] |

| Temperature | 270 - 290 °C | |

| Pressure | < 1 Torr | |

| Reaction Time | 2 - 3 hours |

Table 2: Typical Properties of Polyethylene Naphthalate (PEN)

| Property | Typical Value |

| Glass Transition Temperature (Tg) | ~120 °C |

| Melting Temperature (Tm) | ~270 °C |

| Density | ~1.36 g/cm³ |

| Tensile Strength | ~90 MPa |

| Young's Modulus | ~5000 MPa |

| Oxygen Permeability | Significantly lower than PET |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of polyethylene naphthalate (PEN).

Logical Relationship of Reactants and Products

Caption: Reactant to product flow in PEN synthesis.

References

- 1. Production of dimethyl-2,6-naphthalenedicarboxylate: precursor to polyethylene naphthalate (2001) | L.D Lillwitz | 83 Citations [scispace.com]

- 2. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 3. Polyethylene naphthalate - Wikipedia [en.wikipedia.org]

- 4. suprapol.com [suprapol.com]

- 5. CA2033213A1 - Preparation of a polyethylene phthalate or a polyethylene napthalate - Google Patents [patents.google.com]

- 6. CN104672438A - Method for synthesizing PEN (Polyethylene Naphthalate) by ester exchange method - Google Patents [patents.google.com]

Application Notes and Protocols: Diethyl Naphthalene-2,6-dicarboxylate in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl naphthalene-2,6-dicarboxylate and its derivatives in the synthesis of high-performance polymers, primarily focusing on poly(ethylene 2,6-naphthalate) (PEN). This document includes detailed experimental protocols, quantitative data on polymer properties, and visualizations of the synthesis process and property comparisons.

Introduction to Poly(ethylene 2,6-naphthalate) (PEN)

Poly(ethylene 2,6-naphthalate) (PEN) is a high-performance polyester synthesized from the monomers 2,6-naphthalenedicarboxylic acid or its esters, such as this compound, and ethylene glycol.[1][2][3] PEN exhibits superior properties compared to conventional polyesters like poly(ethylene terephthalate) (PET), making it a material of choice for demanding applications. The enhanced performance of PEN is attributed to the presence of the rigid and planar naphthalene ring in its backbone.[3]

Key advantages of PEN over PET include:

-

Higher Thermal Stability: PEN possesses a higher glass transition temperature (Tg) and melting point (Tm), allowing it to be used in applications requiring heat resistance.[4]

-

Superior Barrier Properties: It exhibits a lower permeability to gases such as oxygen and carbon dioxide, as well as moisture, which is crucial for packaging applications.[3][4]

-

Enhanced Mechanical Strength: PEN films and fibers demonstrate higher tensile strength and modulus.[3]

-

Improved Chemical and Hydrolysis Resistance: The naphthalene structure imparts greater resistance to chemical attack and hydrolysis.[3]

-

Excellent UV Resistance: PEN is more resistant to degradation from ultraviolet radiation.[3]

These properties have led to the widespread use of PEN in various industries, including packaging (especially for beverages susceptible to oxidation), electronics (as a substrate for flexible circuits), automotive components, and high-performance fibers for applications like sailcloth and industrial belts.[1][2][3]

Data Presentation: Property Comparison of PEN and PET

The following table summarizes the key quantitative differences in the physical and thermal properties of PEN and PET for easy comparison.

| Property | Poly(ethylene 2,6-naphthalate) (PEN) | Poly(ethylene terephthalate) (PET) |

| Glass Transition Temperature (Tg) | ~120 °C | ~70-80 °C |

| Melting Temperature (Tm) | ~270 °C | ~250-260 °C |

| Tensile Strength | ~200-250 MPa | ~50-80 MPa |

| Tensile Modulus | ~5000-6000 MPa | ~2000-4000 MPa |

| Oxygen Permeability | Low | Moderate |

| UV Resistance | Excellent | Good |

| Heat Deflection Temperature | ~100-120 °C | ~60-70 °C |

Experimental Protocols

The synthesis of PEN from this compound (or its dimethyl ester, which is more commonly cited in detailed protocols) and ethylene glycol is typically achieved through a two-stage melt polymerization process: transesterification followed by polycondensation.

Protocol 1: Laboratory-Scale Synthesis of PEN via Melt Polymerization

This protocol describes a typical laboratory-scale synthesis of PEN.

Materials:

-

Dimethyl 2,6-naphthalenedicarboxylate (DM-2,6-NDC)

-

Ethylene glycol (EG)

-

Zinc acetate dihydrate (transesterification catalyst)

-

Antimony(III) oxide (polycondensation catalyst)

-

Phosphoric acid (stabilizer)

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

-

Heating mantle with a temperature controller.

-

Vacuum pump.

-

Cold trap.

Procedure:

Step 1: Transesterification (Ester Interchange)

-

Charge the reaction flask with dimethyl 2,6-naphthalenedicarboxylate and ethylene glycol in a molar ratio of approximately 1:2.2.

-

Add zinc acetate dihydrate as the transesterification catalyst at a concentration of about 0.05-0.1 mol% relative to the dimethyl ester.

-

Flush the reactor with high-purity nitrogen to create an inert atmosphere.

-

Begin stirring and gradually heat the mixture to 180-220 °C.

-

Methanol will be produced as a byproduct of the transesterification reaction and should be collected in the distillation condenser.

-

Continue the reaction for 2-4 hours, or until the evolution of methanol ceases, indicating the completion of the transesterification step. The product at this stage is bis(2-hydroxyethyl)-2,6-naphthalenedicarboxylate.

Step 2: Polycondensation

-

Add antimony(III) oxide as the polycondensation catalyst (approximately 0.03-0.05 mol% relative to the initial dimethyl ester) and phosphoric acid as a stabilizer to the reaction mixture.

-

Gradually increase the temperature to 280-300 °C.

-

Simultaneously, slowly reduce the pressure inside the reactor to below 1 Torr using a vacuum pump. A cold trap should be used to collect the ethylene glycol byproduct.

-

The viscosity of the molten polymer will increase significantly as the polycondensation reaction proceeds. The stirring speed may need to be adjusted accordingly.

-

Continue the reaction for 2-3 hours under high vacuum and elevated temperature. The reaction is complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.

-

To stop the reaction, remove the heat and introduce nitrogen gas to bring the reactor back to atmospheric pressure.

-

The molten PEN polymer can then be extruded from the reactor and pelletized for further analysis and processing.

Visualizations

Experimental Workflow for PEN Synthesis

The following diagram illustrates the two-step synthesis process of Poly(ethylene 2,6-naphthalate).

References

- 1. US6040417A - Process for preparing polyethylene naphthalate based polymers - Google Patents [patents.google.com]

- 2. Polyethylene glycol naphthalene dicarboxylate(PEN)-Technology of complete set Polymerization equipment for polyester & modified melted polycondensation polymers-志成 [en.zcpoly.com]

- 3. Polyethylene naphthalate - Wikipedia [en.wikipedia.org]

- 4. DSpace [dr.lib.iastate.edu]

Application Note: 1H and 13C NMR Analysis of Naphthalene Dicarboxylates for Pharmaceutical and Materials Science Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and analysis of ¹H and ¹³C NMR data for a key naphthalene dicarboxylate derivative, a class of compounds with significant applications in polymer chemistry and as precursors in pharmaceutical synthesis. Due to the limited availability of public spectral data for diethyl naphthalene-2,6-dicarboxylate, this note will utilize the well-documented spectral data of its close analog, dimethyl naphthalene-2,6-dicarboxylate, to illustrate the principles of NMR analysis and data presentation.

Introduction

Naphthalene dicarboxylic acids and their esters are important building blocks in the synthesis of advanced polymers, such as polyethylene naphthalate (PEN), and serve as key intermediates in the preparation of various pharmaceutical compounds. Accurate structural characterization of these molecules is paramount for quality control and reaction monitoring. NMR spectroscopy provides unambiguous structural information, including the connectivity of atoms and the chemical environment of protons and carbons within the molecule.

This document outlines the standardized procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of naphthalene dicarboxylate esters, using dimethyl naphthalene-2,6-dicarboxylate as a representative example. The presented data and protocols are intended to guide researchers in their own analyses of similar compounds.

Experimental Protocols

Sample Preparation

A standard protocol for the preparation of a sample for NMR analysis is as follows:

-

Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical and should dissolve the sample completely.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, sonication can be used to aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Avoid transferring any solid particulates.

-

Filtering (Optional): If the solution contains suspended particles, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer:

-

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the instrument's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform manual or automatic shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Load a standard proton experiment.

-

Set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Load a standard carbon experiment (e.g., proton-decoupled).

-

Set a wider spectral width compared to ¹H NMR.

-

A larger number of scans (typically 64 or more) and a longer relaxation delay are usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-